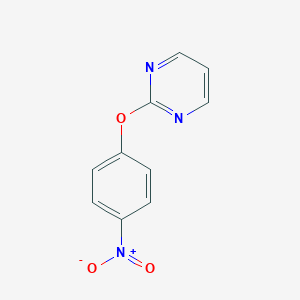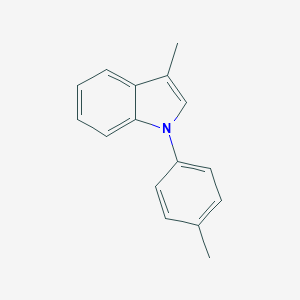
3-Methyl-1-(p-tolyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(p-tolyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a 3-methyl group and a 1-(4-methylphenyl) substitution, which can influence its chemical behavior and biological activity.
Méthodes De Préparation
The synthesis of 3-Methyl-1-(p-tolyl)-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine hydrochloride and methanesulfonic acid, with the reaction often carried out under reflux in methanol .
Analyse Des Réactions Chimiques
3-Methyl-1-(p-tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
3-Methyl-1-(p-tolyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(p-tolyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets, influencing cellular pathways and processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .
Comparaison Avec Des Composés Similaires
3-Methyl-1-(p-tolyl)-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-: Lacks the 1-(4-methylphenyl) substitution, which can affect its biological activity and chemical reactivity.
1H-Indole, 3-ethyl-1-(4-methylphenyl)-: The ethyl group at the 3-position may alter its chemical properties and interactions with biological targets.
1H-Indole, 3-methyl-1-(4-chlorophenyl)-:
Propriétés
Numéro CAS |
167558-64-7 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
Clé InChI |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Synonymes |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



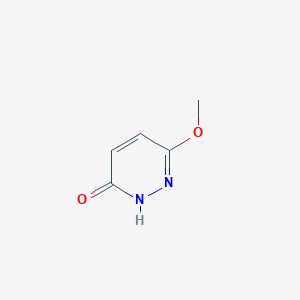
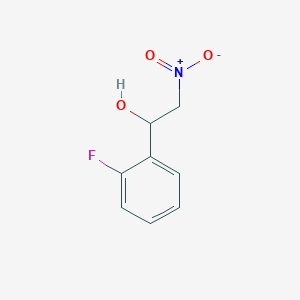
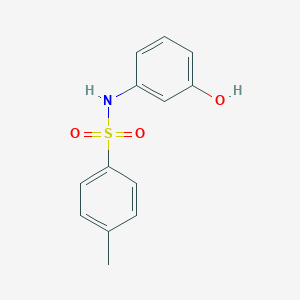
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
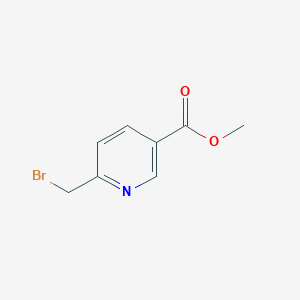
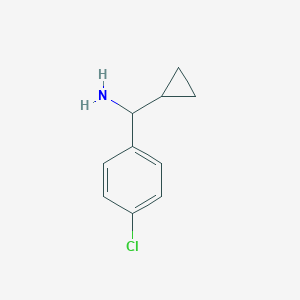
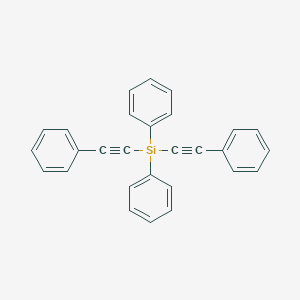
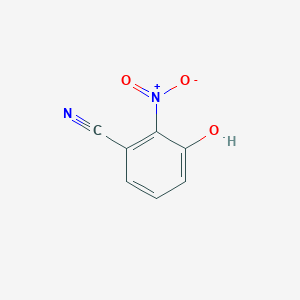

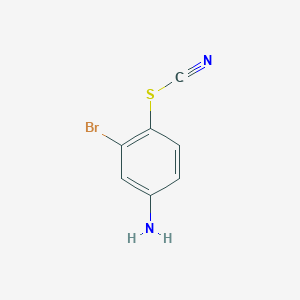
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
